N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-fluorophenyl substituent at position 3, and a 2-methoxyphenylacetamide moiety attached via an ylidene linkage. Its stereochemistry (E-configuration) and fused bicyclic system likely influence its conformational stability and biological interactions .
Properties
Molecular Formula |
C20H19FN2O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-17-5-3-2-4-13(17)10-19(24)22-20-23(15-8-6-14(21)7-9-15)16-11-29(25,26)12-18(16)28-20/h2-9,16,18H,10-12H2,1H3 |
InChI Key |
XMEWTNZMACLBMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a dithiol and a halogenated ketone. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with thiazole and thieno-thiazole structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets related to cancer proliferation and metastasis. Studies have shown that related compounds can inhibit tumor growth in vitro and in vivo models.
1.2 Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The unique structural features of N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies may involve evaluating the compound's minimum inhibitory concentration (MIC) against various microbial strains .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a candidate for enzyme inhibition studies. Researchers can investigate its binding affinity to enzymes involved in metabolic pathways relevant to diseases such as diabetes or obesity. Such studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.
2.2 Drug Design and Development
Given its complex structure, this compound can serve as a lead structure in drug design programs aimed at developing new therapeutics. Structure-activity relationship (SAR) studies can help identify modifications that enhance efficacy or reduce toxicity, paving the way for novel drug candidates targeting specific diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substituent Variations
Key Analogues: 1. N-[(2E)-3-(2,4-Difluorophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-Ylidene]-2-(4-Fluorophenyl)Acetamide () - Differences: - 2,4-Difluorophenyl substituent (vs. 4-fluorophenyl). - 4-Fluorophenylacetamide (vs. 2-methoxyphenylacetamide). - Impact: Increased fluorine content may enhance lipophilicity and metabolic stability but reduce solubility.
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-Ylidene]Acetamide () Differences:
- Z-configuration (vs. E).
- 3,4-Dimethoxyphenyl substituent (vs. 4-fluorophenyl).
- Impact: Z-configuration alters spatial orientation.
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide () Differences:
- Thiazolidinedione core (vs. tetrahydrothienothiazole dioxide).
- Nitrophenyl group (electron-withdrawing). Impact: Thiazolidinedione is a known antidiabetic pharmacophore; the nitro group may confer redox activity .
Physicochemical and Spectral Comparisons
Molecular Weight and Solubility :
Spectral Data :
- NMR : For the target compound, chemical shifts in regions analogous to ’s "Region A/B" (29–36 and 39–44 ppm) may reflect electronic effects from substituents. The 2-methoxyphenyl group would downfield-shift aromatic protons compared to fluorophenyl analogues .
- IR : reports carbonyl stretches at ~1667 cm⁻¹ (amide C=O), consistent with the target’s expected profile .
Comparative Data Table
Biological Activity
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18F2N2O3S |
| Molecular Weight | 436.49 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), PC3 (prostate cancer).
- IC50 Values : Compounds in this class demonstrated IC50 values above 100 µM against these tumor cell lines, indicating varying degrees of effectiveness and potential low toxicity to normal cells .
The proposed mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation. The thiazole and thieno structures are known to interact with biological targets through hydrogen bonding and other molecular interactions:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases critical for cancer cell survival.
- Molecular Interactions : Studies suggest that the compound forms stable complexes with target proteins, disrupting their function .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that this compound exhibits antimicrobial activity:
- Bacterial Strains Tested : Various strains including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective inhibition at concentrations lower than those required for cytotoxic effects on human cells .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- A comprehensive evaluation of the antimicrobial efficacy revealed that certain derivatives displayed potent activity against both gram-positive and gram-negative bacteria. The study highlighted the potential for development into therapeutic agents for infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
